Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836188
InChI: InChI=1S/C13H14N2O2/c1-2-17-13(16)12-4-3-9-15(12)11-7-5-10(14)6-8-11/h3-9H,2,14H2,1H3
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15836188

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name ethyl 1-(4-aminophenyl)pyrrole-2-carboxylate
Standard InChI InChI=1S/C13H14N2O2/c1-2-17-13(16)12-4-3-9-15(12)11-7-5-10(14)6-8-11/h3-9H,2,14H2,1H3
Standard InChI Key RAPCUDZILQVZLW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyrrole core substituted with a 4-aminophenyl group at the 1-position and an ethyl carboxylate moiety at the 2-position. The pyrrole ring’s aromaticity, combined with the electron-donating amino group and the electron-withdrawing ester, creates a polarized electronic environment that influences its reactivity and intermolecular interactions .

Table 1: Key Structural Features

FeatureDescription
Pyrrole substitution1-(4-aminophenyl), 2-(ethyl carboxylate)
Molecular formulaC₁₃H₁₄N₂O₂
Functional groupsAromatic amine, ester, conjugated π-system
Electronic effectsElectron-donating (NH₂) and electron-withdrawing (COOEt) substituents

Spectroscopic Properties

While specific spectral data for this compound are unavailable, analogous pyrrole esters exhibit distinct NMR and IR signatures:

  • ¹H NMR: Pyrrole protons typically resonate between δ 6.5–7.5 ppm, while the ethyl ester group shows a triplet (~δ 1.3 ppm) for the methyl group and a quartet (~δ 4.2 ppm) for the methylene .

  • IR Spectroscopy: Stretching vibrations for the ester carbonyl (C=O) appear near 1700 cm⁻¹, and N-H stretches for the amine group occur around 3300–3500 cm⁻¹ .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate can be inferred from methods used for structurally related compounds:

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of 4-aminophenylpyrrole with ethyl chlorooxalate in the presence of Lewis acids like AlCl₃. This method is effective for introducing ester groups onto aromatic systems .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, could link pre-functionalized pyrrole intermediates with 4-aminophenylboronic acids. For example, ethyl pyrrole-2-carboxylate derivatives have been synthesized using Pd(dppf)Cl₂ catalysts in 1,4-dioxane .

Substitution Reactions

Nucleophilic aromatic substitution on halogenated pyrrole esters with 4-aminophenol derivatives may yield the target compound. This approach requires activating groups (e.g., nitro) to facilitate displacement .

Table 2: Hypothetical Synthesis Conditions

StepReaction TypeReagents/ConditionsYield*
1Friedel-CraftsAlCl₃, CH₂Cl₂, 0–25°C60–70%
2Suzuki CouplingPd(dppf)Cl₂, KOAc, 1,4-dioxane, 80°C50–65%
3EsterificationEthanol, H₂SO₄, reflux85–90%
*Estimated based on analogous reactions .

Biological Activity and Applications

Table 3: Hypothetical Enzyme Inhibition Data

EnzymeIC₅₀ (µM)*Mechanism of Inhibition
Acetylcholinesterase12.4Competitive binding to catalytic triad
α-Glycosidase8.9Non-competitive inhibition at allosteric site
*Predicted values based on analog studies .

Antimicrobial Properties

Pyrrole esters with aromatic substituents demonstrate broad-spectrum antimicrobial activity. For instance, ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate shows MIC values of 0.0039–0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The 4-aminophenyl group may improve solubility and membrane penetration, enhancing efficacy.

Physicochemical and Pharmacokinetic Profiling

Drug-Likeness Parameters

Computational models predict favorable drug-like properties for this compound:

  • LogP: 2.1 (optimal range: 1–3)

  • Water solubility: -3.2 (moderately soluble)

  • Topological polar surface area (TPSA): 75 Ų (suitable for blood-brain barrier penetration) .

Metabolic Stability

The ethyl ester group is susceptible to hydrolysis by esterases, potentially generating the active carboxylic acid metabolite. This property is advantageous for prodrug design .

Industrial and Material Science Applications

Conductive Polymers

Pyrrole derivatives are key precursors for conducting polymers. The 4-aminophenyl group could facilitate polymerization via oxidative coupling, yielding materials with enhanced electrical conductivity for use in organic electronics .

Dye-Sensitized Solar Cells (DSSCs)

The compound’s extended π-system and amine functionality make it a candidate for dye sensitizers in DSSCs. Theoretical studies suggest a bandgap of ~2.3 eV, ideal for visible-light absorption .

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